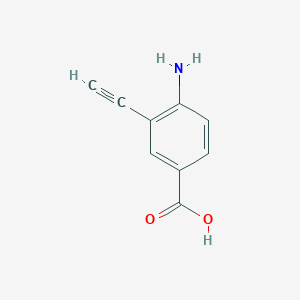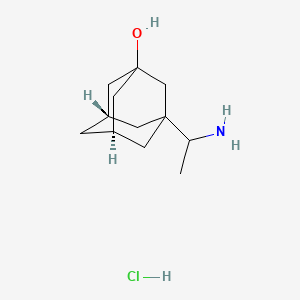
2-((Trifluoromethyl)thio)pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trifluoromethylthio)pyridin-3-amine is a heterocyclic organic compound with the molecular formula C₆H₅F₃N₂S. It is a derivative of pyridine, where the hydrogen atom at the 3-position is replaced by an amine group, and the hydrogen atom at the 2-position is replaced by a trifluoromethylthio group.
Métodos De Preparación
The synthesis of 2-(Trifluoromethylthio)pyridin-3-amine typically involves the introduction of the trifluoromethylthio group into the pyridine ring. One common method is the reaction of 3-aminopyridine with trifluoromethylthiolating agents under controlled conditions. For example, the reaction can be carried out using trifluoromethylthiolating reagents such as trifluoromethanesulfenyl chloride (CF₃SCl) in the presence of a base like triethylamine .
Industrial production methods often involve similar synthetic routes but are optimized for higher yields and scalability. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Análisis De Reacciones Químicas
2-(Trifluoromethylthio)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the trifluoromethylthio group to a trifluoromethyl group using reducing agents like lithium aluminum hydride (LiAlH₄).
Common reagents and conditions used in these reactions include bases like sodium hydride (NaH) for deprotonation, solvents like dichloromethane (DCM) for dissolution, and catalysts like palladium for facilitating certain reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-(Trifluoromethylthio)pyridin-3-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of drug candidates, especially those targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism by which 2-(Trifluoromethylthio)pyridin-3-amine exerts its effects is primarily related to its ability to interact with specific molecular targets. The trifluoromethylthio group enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity to enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparación Con Compuestos Similares
2-(Trifluoromethylthio)pyridin-3-amine can be compared with other similar compounds, such as:
3-(Trifluoromethylthio)pyridin-2-amine: This compound has the trifluoromethylthio group at the 3-position and the amine group at the 2-position, which can result in different chemical and biological properties.
2-(Trifluoromethyl)pyridin-3-amine: Here, the trifluoromethyl group replaces the trifluoromethylthio group, potentially altering the compound’s reactivity and applications.
Propiedades
Fórmula molecular |
C6H5F3N2S |
|---|---|
Peso molecular |
194.18 g/mol |
Nombre IUPAC |
2-(trifluoromethylsulfanyl)pyridin-3-amine |
InChI |
InChI=1S/C6H5F3N2S/c7-6(8,9)12-5-4(10)2-1-3-11-5/h1-3H,10H2 |
Clave InChI |
ZYNDMPSJJWWIKH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)SC(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 2-{[1-(hydroxyimino)-2-methylpropan-2-YL]amino}acetate](/img/structure/B11757995.png)





![tert-butyl N-[(1S,2R)-1,3-dihydroxy-1-phenylpropan-2-yl]carbamate](/img/structure/B11758041.png)
![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(3-methoxypropyl)amine](/img/structure/B11758043.png)

![Ethanone,2,2,2-trifluoro-1-[4-(1H-pyrazol-1-yl)phenyl]-](/img/structure/B11758059.png)
![6-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11758060.png)
